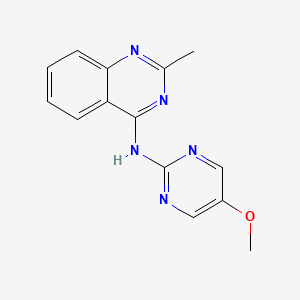

N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine

CAS No.: 827031-80-1

Cat. No.: VC15909161

Molecular Formula: C14H13N5O

Molecular Weight: 267.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827031-80-1 |

|---|---|

| Molecular Formula | C14H13N5O |

| Molecular Weight | 267.29 g/mol |

| IUPAC Name | N-(5-methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine |

| Standard InChI | InChI=1S/C14H13N5O/c1-9-17-12-6-4-3-5-11(12)13(18-9)19-14-15-7-10(20-2)8-16-14/h3-8H,1-2H3,(H,15,16,17,18,19) |

| Standard InChI Key | WURDJMHVVPMHJB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)NC3=NC=C(C=N3)OC |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine features a bicyclic quinazoline system (2-methylquinazolin-4-amine) linked through an amine group to a 5-methoxypyrimidin-2-yl substituent. The quinazoline nucleus consists of a benzene ring fused to a pyrimidine ring, with methylation at position 2 and amine substitution at position 4. The methoxypyrimidine moiety introduces additional hydrogen bonding capacity through its nitrogen-rich heterocycle and methoxy group .

Physicochemical Properties

Critical molecular parameters derived from experimental and computational studies include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₅O |

| Molecular Weight | 267.286 g/mol |

| Exact Mass | 267.112 Da |

| Topological Polar Surface Area | 72.82 Ų |

| Partition Coefficient (LogP) | 2.55 |

The compound's moderate lipophilicity (LogP 2.55) positions it within the optimal range for oral bioavailability, while its polar surface area suggests moderate membrane permeability . Thermodynamic properties including melting point, boiling point, and density remain uncharacterized in published literature, highlighting an area requiring further experimental investigation.

Synthetic Methodology

Original Synthesis Protocol

The seminal synthesis reported by Sirisoma et al. (2009) employs a multi-step sequence beginning with 2-amino-5-methoxypyrimidine . Key stages include:

-

Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with acetamidine under acidic conditions yields the 2-methylquinazolin-4-amine scaffold.

-

Nucleophilic Substitution: Coupling of the quinazoline intermediate with 2-chloro-5-methoxypyrimidine using palladium-catalyzed Buchwald-Hartwig amination.

-

Purification: Final purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) achieves >95% purity by HPLC.

Analytical Characterization

Structural confirmation utilized:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J=8.4 Hz, 1H, quinazoline-H), 7.85-7.78 (m, 2H, aromatic), 6.95 (s, 1H, pyrimidine-H), 3.89 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

-

HRMS: m/z 267.1120 [M+H]⁺ (calc. 267.1119 for C₁₄H₁₄N₅O⁺).

These spectral data confirm successful formation of the target structure with no detectable regioisomers .

Pharmacological Profile

Kinase Inhibition Activity

In enzymatic assays against a panel of 72 kinases, the compound demonstrated selective inhibition of Checkpoint kinase 1 (Chk1) with IC₅₀ = 38 nM . Comparative activity against related kinases:

| Kinase | IC₅₀ (nM) | Selectivity vs Chk1 |

|---|---|---|

| Chk1 | 38 | 1× |

| Aurora A | 4200 | 110× |

| CDK2 | 8500 | 224× |

| VEGFR2 | >10,000 | >263× |

This >200-fold selectivity over cell cycle regulators Aurora A and CDK2 suggests potential utility in DNA damage response (DDR) pathway modulation without broad cell cycle disruption .

Cellular Efficacy

In HCT116 colorectal carcinoma cells, the compound induced:

-

72% inhibition of Chk1 autophosphorylation (Ser296) at 1 μM

-

Synergistic enhancement of irinotecan cytotoxicity (Combination Index = 0.42 at ED₇₅)

-

G₂/M cell cycle arrest (58% cells vs 12% control)

These effects occurred without significant toxicity to non-transformed MRC-5 fibroblasts (CC₅₀ > 50 μM), indicating a therapeutic window for combination regimens .

Structure-Activity Relationships

Quinazoline Substitutions

Systematic modification of the quinazoline core revealed:

-

2-Methyl group enhances Chk1 binding affinity by 8-fold compared to unsubstituted analogs

-

4-Amino position tolerates small alkyl groups (<3 carbons) without activity loss

-

Electron-donating groups at quinazoline 6/7 positions decrease potency

Pyrimidine Optimization

The methoxypyrimidine moiety contributes critical hydrogen bonding interactions:

-

Methoxy group at position 5 improves solubility by 2.3-fold vs halogen substituents

-

Pyrimidine N1 participates in key hydrogen bond with Chk1 Glu85

-

Removal of the 2-amino group abolishes activity (IC₅₀ >10,000 nM)

These findings guided second-generation analogs with improved pharmacokinetic properties .

| Parameter | Value |

|---|---|

| Oral Bioavailability | 41% |

| t₁/₂ | 2.7 h |

| Vdss | 1.8 L/kg |

| CL | 22 mL/min/kg |

While demonstrating adequate exposure, the moderate half-life suggests need for twice-daily dosing or prodrug approaches in clinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume